Instillagel

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

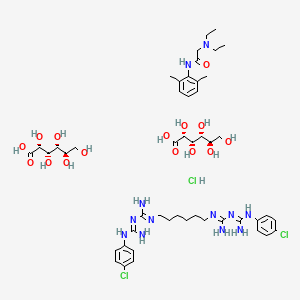

Instillagel, also known as this compound, is a useful research compound. Its molecular formula is C48H77Cl3N12O15 and its molecular weight is 1168.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Indications for Use

Instillagel is indicated for:

- Surface anesthesia : It provides localized pain relief during procedures involving the urethra.

- Lubrication : The gel facilitates the insertion of catheters, reducing friction.

- Antisepsis : Chlorhexidine helps prevent infections during invasive procedures.

Clinical Applications

-

Urethral Catheterization

- This compound is widely used for both male and female urethral catheterization. Its dual action of lubrication and antisepsis helps minimize discomfort and reduce the risk of urinary tract infections (UTIs) associated with catheterization.

- Cystoscopy

- Hysterosonography

Efficacy Studies

- A study indicated that this compound demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) within five minutes of application, making it a suitable choice for patients at risk of infection during catheterization .

- In a comparative study, this compound was found to be non-inferior to Xylocaine gel in providing local analgesia during flexible cystoscopy, with similar patient-reported pain scores .

Safety Concerns

Despite its benefits, there have been reports of adverse reactions associated with this compound, primarily due to its chlorhexidine component:

- Anaphylaxis cases linked to chlorhexidine exposure during routine urinary catheterization have been documented, emphasizing the need for careful patient screening prior to use .

- A review of multiple cases highlighted the importance of recognizing potential allergic reactions, which can lead to severe complications if not properly managed .

Case Study 1: Anaphylactic Reaction

A 70-year-old male experienced an anaphylactic reaction after receiving this compound during urinary catheterization. Allergy testing confirmed chlorhexidine as the trigger, underscoring the necessity for awareness regarding patient allergies prior to using this product .

Case Study 2: Efficacy in Hysterosonography

In a complex contraception clinic, this compound was successfully employed as a contrast agent during hysterosonography. The presence of the gel improved visualization and comfort for patients undergoing this procedure, demonstrating its utility beyond traditional applications .

Propiedades

Número CAS |

8060-72-8 |

|---|---|

Fórmula molecular |

C48H77Cl3N12O15 |

Peso molecular |

1168.6 g/mol |

Nombre IUPAC |

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrochloride |

InChI |

InChI=1S/C22H30Cl2N10.C14H22N2O.2C6H12O7.ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);7-9H,5-6,10H2,1-4H3,(H,15,17);2*2-5,7-11H,1H2,(H,12,13);1H/t;;2*2-,3-,4+,5-;/m..11./s1 |

Clave InChI |

YQMHOGGOFBFXQZ-ADZFUJRMSA-N |

SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.Cl |

SMILES isomérico |

CCN(CC(=O)NC1=C(C=CC=C1C)C)CC.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.Cl |

SMILES canónico |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.Cl |

Key on ui other cas no. |

8060-72-8 |

Sinónimos |

chlorhexidine gluconate - lidocaine chlorhexidine gluconate, lidocaine drug combination chlorhexidine gluconate-lidocaine hydrochloride Instillagel |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.